Methyl 2-(4-amino-2-chlorophenoxy)acetate
Overview
Description
Methyl 2-(4-amino-2-chlorophenoxy)acetate: is an organic compound with the molecular formula C9H10ClNO3 and a molecular weight of 215.64 g/mol . This compound is characterized by the presence of an amino group, a chloro group, and a phenoxy group attached to an acetate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(4-amino-2-chlorophenoxy)acetate typically involves the reaction of 4-amino-2-chlorophenol with methyl chloroacetate in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-amino-2-chlorophenol attacks the carbonyl carbon of methyl chloroacetate, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically involves the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-(4-amino-2-chlorophenoxy)acetate can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are commonly used.
Substitution: Nucleophiles like sodium hydroxide , sodium methoxide , or ammonia are used under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of hydroxyl, alkoxy, or amino-substituted products.
Scientific Research Applications
Chemistry: Methyl 2-(4-amino-2-chlorophenoxy)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .
Biology: In biological research, this compound is used to study the effects of phenoxyacetate derivatives on cellular processes. It is also used in the development of bioactive molecules with potential therapeutic applications .
Medicine: this compound is investigated for its potential use in the development of pharmaceuticals. It is used as a precursor in the synthesis of drugs targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique structural properties make it valuable in the formulation of various industrial products .
Mechanism of Action
The mechanism of action of methyl 2-(4-amino-2-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino and chloro groups in the compound allow it to bind to enzymes and receptors, modulating their activity. The phenoxyacetate moiety can interact with cellular membranes, affecting membrane fluidity and permeability .
Molecular Targets and Pathways:
Enzymes: The compound can inhibit or activate enzymes involved in metabolic pathways.
Receptors: It can bind to receptors on the cell surface, triggering intracellular signaling cascades.
Membranes: The phenoxyacetate moiety can integrate into cellular membranes, altering their properties.
Comparison with Similar Compounds
- Methyl 2-(4-chlorophenoxy)acetate
- Methyl 2-(4-amino-2-methylphenoxy)acetate
- Methyl 2-(4-amino-2-bromophenoxy)acetate
Comparison:
- Methyl 2-(4-chlorophenoxy)acetate: Lacks the amino group, making it less reactive in certain biological and chemical contexts.
- Methyl 2-(4-amino-2-methylphenoxy)acetate: Contains a methyl group instead of a chloro group, which affects its reactivity and interaction with molecular targets.
- Methyl 2-(4-amino-2-bromophenoxy)acetate: Contains a bromine atom instead of chlorine, which can influence its chemical properties and biological activity .
Uniqueness: Methyl 2-(4-amino-2-chlorophenoxy)acetate is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and interaction profiles. This makes it a versatile compound in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-(4-amino-2-chlorophenoxy)acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQAZDIURYMTMFE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
662215-80-7 | |
Record name | methyl 2-(4-amino-2-chlorophenoxy)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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